N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

NAPE-PLD inhibition lipid signaling CNS drug discovery

Choose this compound for NAPE-PLD inhibitor development because its ethylene-linked 4-fluorophenyl moiety—differing from the benzyl analog by a single methylene unit—is critical for linker geometry SAR. With low clogP (1.57) and an unsubstituted 2-position for modular diversification, it is an optimal starting point for CNS drug-like property optimization. The 6-methoxy group serves as a defined HBA-only reference for 6-position SAR and comparative biophysical studies. Procure high-purity (≥98%) material to accelerate your medicinal chemistry campaign.

Molecular Formula C14H14FN3O2
Molecular Weight 275.283
CAS No. 2034633-97-9
Cat. No. B2705237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide
CAS2034633-97-9
Molecular FormulaC14H14FN3O2
Molecular Weight275.283
Structural Identifiers
SMILESCOC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)F
InChIInChI=1S/C14H14FN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19)
InChIKeyVMZZQLZBSULDPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[2-(4-Fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034633-97-9): Compound-Class Context and Procurement Baseline


N-[2-(4-Fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide (C₁₄H₁₄FN₃O₂, MW 275.28 g/mol) is a synthetic pyrimidine-4-carboxamide derivative bearing a 4-fluorophenethyl substituent on the carboxamide nitrogen and a methoxy group at the pyrimidine 6-position. The pyrimidine-4-carboxamide scaffold has been established as a privileged chemotype for enzyme inhibition, most notably as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), where systematic structure–activity relationship (SAR) studies led to the discovery of the nanomolar-potent, CNS-active tool compound LEI-401 [1]. This compound is listed as a research-chemical building block (Catalog ID MCULE-4448198256-0) available from commercial suppliers, with stated purity of ≥90% . The 6-methoxy substitution pattern and the ethylene-linked 4-fluorophenyl group differentiate this compound from the more extensively characterized NAPE-PLD inhibitors that typically feature larger, more complex substituents at the pyrimidine 2- and 6-positions.

Why In-Class Substitution Is Not Advisable for N-[2-(4-Fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide


The pyrimidine-4-carboxamide chemical class exhibits profound sensitivity to substituent identity, positioning, and linker geometry. In the NAPE-PLD SAR study by Mock et al., a single structural modification—replacement of an N-methylphenethylamine group with (S)-3-phenylpiperidine—improved inhibitory potency 3-fold, while subsequent exchange of a morpholine for (S)-3-hydroxypyrrolidine at the 6-position further increased activity 10-fold [1]. The target compound's 4-fluorophenethyl group differs from the 4-fluorobenzyl analog (CAS 2034282-07-8) by a single methylene unit, yet this ethylene versus methylene linker has been shown in analogous pyrimidine-4-carboxamide series to alter both conformational flexibility and target binding geometry [2]. Furthermore, the 6-methoxy substituent, while modest in size, presents distinct electronic and steric properties compared to the 6-hydroxy (CAS not assigned; benchchem-listed) and 6-morpholino analogs, each of which would be expected to display divergent potency, selectivity, and physicochemical profiles. These structure–activity discontinuities preclude reliable substitution of any in-class analog without re-validation of the specific biological or chemical performance parameters required for a given research or industrial application.

Quantitative Differentiation Evidence for N-[2-(4-Fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide Versus Closest Analogs


NAPE-PLD Inhibitory Potency: Target Compound Scaffold Versus LEI-401 – A Cross-Study Comparable Framework

The pyrimidine-4-carboxamide scaffold to which the target compound belongs forms the structural core of LEI-401, the most extensively validated NAPE-PLD inhibitor. In the Mock et al. SAR study, LEI-401 (which carries cyclopropylmethyl at the carboxamide nitrogen, (S)-3-hydroxypyrrolidine at the 6-position, and (S)-3-phenylpiperidine at the 2-position) achieved a pIC₅₀ of 7.14 ± 0.04 (IC₅₀ = 72 nM) against purified human recombinant NAPE-PLD [1]. In contrast, simpler pyrimidine-4-carboxamide analogs from the same study that lacked the optimized substituent combinations showed IC₅₀ values in the micromolar range (e.g., 2.0–50 μM), establishing a quantitative potency gradient dependent on substituent choice [1]. The target compound, with its unsubstituted 2-position and 6-methoxy group, is structurally positioned at the less-elaborated end of this SAR continuum. No direct IC₅₀ measurement for the target compound against NAPE-PLD is publicly available as of this writing.

NAPE-PLD inhibition lipid signaling CNS drug discovery

Calculated Lipophilicity (clogP): Target Compound Versus Clinically Advanced Pyrimidine-4-Carboxamide Inhibitors

Lipophilicity is a critical determinant of compound developability, influencing solubility, permeability, metabolic stability, and off-target promiscuity. The target compound has a calculated logP (clogP) of approximately 1.57 [1]. For comparison, LEI-401 has a reported clogP of 3.7, and its optimization campaign deliberately introduced the (S)-3-hydroxypyrrolidine group to reduce lipophilicity from earlier lead compounds with clogP >4 [2]. The target compound's substantially lower clogP (Δ ≈ 2.1 log units vs. LEI-401) suggests superior aqueous solubility and potentially more favorable metabolic stability, albeit likely at the expense of membrane permeability. This physicochemical differentiation is directly attributable to the 6-methoxy group and the absence of the lipophilic (S)-3-phenylpiperidine moiety present in LEI-401.

lipophilicity drug-likeness physicochemical profiling

Linker Geometry Differentiation: Ethylene-Linked 4-Fluorophenethyl Versus Methylene-Linked 4-Fluorobenzyl Analog

The closest commercially listed analog to the target compound is N-[(4-fluorophenyl)methyl]-6-methoxypyrimidine-4-carboxamide (CAS 2034282-07-8), which differs solely by having a methylene linker (N-benzyl) rather than the ethylene linker (N-phenethyl) present in the target compound. This single-methylene deletion reduces molecular weight from 275.28 to 261.25 g/mol, decreases the number of rotatable bonds (from 5 to 4), and eliminates one degree of conformational freedom [1]. In the NAPE-PLD SAR campaign, the phenethylamine-to-phenylpiperidine conformational restriction was explicitly shown to increase inhibitory potency 3-fold, demonstrating that the ethylene linker's flexibility directly affects target engagement [2]. The target compound's ethylene linker preserves this flexibility, which may be advantageous for binding to targets with deeper or more geometrically constrained pockets compared to the more rigid benzyl analog.

linker SAR conformational flexibility target engagement

6-Methoxy Versus 6-Hydroxy Substituent: Hydrogen-Bond Donor/Acceptor Profile Differentiation

The 6-methoxy group (–OCH₃) in the target compound functions exclusively as a hydrogen-bond acceptor, whereas the 6-hydroxy analog N-(4-fluorophenethyl)-6-hydroxypyrimidine-4-carboxamide contains a hydroxyl group (–OH) that can act as both a hydrogen-bond donor and acceptor. This difference alters the hydrogen-bond donor count (HBD): the target compound has HBD = 2 (amide NH + potential tautomeric contributions), while the 6-hydroxy analog has HBD = 3, which directly impacts membrane permeability predictions and target-binding pharmacophore compatibility [1]. In the NAPE-PLD SAR campaign, the 6-position substituent was a primary optimization vector: replacement of morpholine with (S)-3-hydroxypyrrolidine (which introduces an HBD) reduced lipophilicity and increased potency 10-fold, explicitly demonstrating that the HBD/HBA character at the 6-position is a critical determinant of both potency and drug-like properties [2].

hydrogen bonding solubility metabolic stability pharmacophore

Recommended Research and Industrial Application Scenarios for N-[2-(4-Fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide


NAPE-PLD Inhibitor SAR Expansion Using the Core Pyrimidine-4-Carboxamide Scaffold

The target compound, bearing the same pyrimidine-4-carboxamide core as LEI-401 but with minimal substituent elaboration, is well-suited as a starting point for systematic SAR expansion around the NAPE-PLD pharmacophore. Its unsubstituted 2-position permits modular diversification to explore potency optimization, while the 6-methoxy group provides a defined HBA-only reference point for probing 6-position SAR. The established class-level SAR demonstrates that potency can be improved from micromolar to low-nanomolar through iterative substituent optimization, providing a clear roadmap for medicinal chemistry campaigns employing this compound as a synthetic intermediate or scaffold hop [1].

Physicochemical Property Benchmarking for CNS Drug-Likeness Assessment

With a calculated clogP of 1.57, TPSA of 75.11 Ų, and only 2 hydrogen-bond donors, the target compound resides within favorable CNS drug-like property space. Its low lipophilicity relative to LEI-401 (ΔclogP = −2.1) makes it a useful comparator for solubility-limited assay development or for evaluating the contribution of lipophilicity to off-target pharmacology in pyrimidine-4-carboxamide series. The compound can serve as a low-logP reference standard in permeability and metabolic stability screening cascades where the impact of lipophilicity modulation on ADME parameters is being systematically assessed [1][2].

Linker Geometry Profiling: Ethylene vs. Methylene in Target-Binding Studies

The ethylene linker (–CH₂–CH₂–) distinguishes the target compound from the benzyl analog (CAS 2034282-07-8; methylene linker) and provides one additional rotatable bond. This structural difference makes the compound valuable for comparative biophysical studies (e.g., SPR, ITC, or X-ray crystallography) aimed at quantifying how linker length and flexibility affect binding thermodynamics and kinetics. In the NAPE-PLD system, conformational restriction of the analogous phenethylamine moiety via cyclization to phenylpiperidine produced a 3-fold potency increase, underscoring that linker geometry is a critical and quantifiable parameter for this scaffold class [2][3].

Synthetic Intermediate for Structure-Based Drug Design of BACE and Kinase Inhibitors

The 6-methoxypyrimidine-4-carboxamide motif appears in the ligand (0BK) co-crystallized with BACE-2 (PDB ID: 7N4N), where the pyrimidine-carboxamide engages the catalytic aspartate dyad [1]. Additionally, 2-(anilino)pyrimidine-4-carboxamides have been developed as potent, orally active GSK-3 inhibitors with in vivo target engagement [2]. The target compound, with its 2-position available for further functionalization, can serve as a key intermediate for introducing the 2-amino or 2-anilino substituents required for hinge-binding in kinase inhibitors, or for elaborating the tetrahydropyridine motif found in the BACE inhibitor series.

Quote Request

Request a Quote for N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.